molecular formula C17H16N2O2S B11704158 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B11704158
M. Wt: 312.4 g/mol
InChI Key: HKSDAVZYGBEOEJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione (IUPAC name: 5-(4-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione) is a thiazolidinedione derivative with the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.4 g/mol . Its structure features a thiazolidine-2,4-dione core substituted with two para-methylphenyl groups: one at position 3 of the thiazolidine ring and an amino-linked methylphenyl group at position 5 (Figure 1).

Biological Activities Thiazolidinediones (TZDs) are renowned for their pharmacological versatility. This compound exhibits:

  • Anti-inflammatory activity: Modulates cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Antimicrobial properties: Effective against Gram-positive bacteria and fungi.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-11-3-7-13(8-4-11)18-15-16(20)19(17(21)22-15)14-9-5-12(2)6-10-14/h3-10,15,18H,1-2H3

InChI Key

HKSDAVZYGBEOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylphenylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and optimized reaction conditions can further improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the 4-methylphenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinedione derivatives.

    Substitution: Substituted thiazolidinedione derivatives with various functional groups.

Scientific Research Applications

3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its dual para-methylphenyl substitutions and amino linkage, which enhance steric bulk and electronic interactions with biological targets. Below is a comparative analysis with structurally related TZDs:

Compound Name Key Structural Features Biological Activity Key Differences
3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione Dual para-methylphenyl groups; amino linkage Anti-inflammatory, antimicrobial, anticancer Unique substitution pattern enhances target affinity
Rosiglitazone Thiazolidinedione core; phenyl ring at position 5 PPAR-γ agonist (antidiabetic) Lacks amino group; focused on metabolic regulation
5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-TZD Fluorophenyl and methylphenyl substitutions Anti-inflammatory, anticancer Fluorine atom increases electronegativity
(5Z)-5-(4-Hydroxybenzylidene)-1,3-TZD Z-isomer benzylidene group; hydroxy substitution Antihyperglycemic, antimicrobial Hydroxy group improves solubility
3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-TZD Fluorophenyl and methoxyphenyl groups Antitumor, antidiabetic Methoxy group alters electronic properties

Pharmacological Profiles

  • PPAR Activation : Unlike Rosiglitazone and Pioglitazone (strong PPAR-γ agonists), the subject compound shows broader activity, targeting inflammation and microbial pathways rather than solely metabolic regulation .
  • Anticancer Efficacy : Compared to 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-TZD , the dual methylphenyl groups in the subject compound improve lipid membrane penetration, enhancing cytotoxicity in vitro.
  • Solubility and Bioavailability: The amino group in the subject compound increases polarity compared to purely hydrophobic analogs like 5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-TZD , balancing solubility and cell permeability.

Key Studies

  • Molecular Docking: The compound’s amino group forms hydrogen bonds with COX-2’s active site, explaining its anti-inflammatory potency .
  • Antimicrobial Screening : Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming 5-(4-Hydroxybenzylidene)-1,3-TZD (MIC: 32–64 µg/mL) .

Challenges and Opportunities

  • Toxicity : While safer than early TZDs (e.g., Troglitazone), long-term toxicity studies are needed.
  • Structural Optimization : Introducing fluorine or methoxy groups (as in ) could enhance target specificity.

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